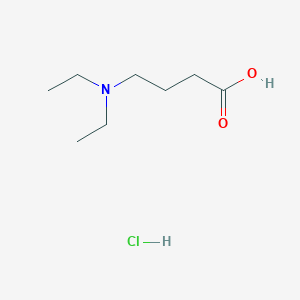

4-Diethylaminobutyric acid hydrochloride

Description

BenchChem offers high-quality 4-Diethylaminobutyric acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Diethylaminobutyric acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(diethylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-3-9(4-2)7-5-6-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHAADCYUIHWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(Diethylamino)butyric Acid Hydrochloride

Executive Summary

4-(Diethylamino)butyric acid hydrochloride (CAS: 42060-21-9) is a structural analog of the inhibitory neurotransmitter

In modern drug development, this compound has gained renewed interest beyond its role as a GABA analog. It serves as a critical ionizable lipid component or intermediate in the synthesis of Lipid Nanoparticles (LNPs) used for mRNA delivery. The tertiary amine headgroup allows for pH-responsive protonation, facilitating endosomal escape of genetic payloads.

This guide provides a high-purity synthesis protocol designed for research and pharmaceutical applications, prioritizing the removal of secondary amine impurities and ensuring stoichiometric precision for salt formation.

Chemical Profile & Retrosynthetic Analysis

Molecule Data

| Property | Value |

| IUPAC Name | 4-(Diethylamino)butanoic acid hydrochloride |

| Common Name | N,N-Diethyl-GABA HCl |

| CAS Number | 42060-21-9 (HCl salt); 63867-13-0 (Free Acid) |

| Molecular Formula | |

| Molecular Weight | 195.69 g/mol |

| Appearance | White to off-white hygroscopic crystalline powder |

| Solubility | Highly soluble in water, ethanol, methanol; insoluble in ether, hexanes |

Retrosynthetic Strategy

The synthesis is best approached by disconnecting the C-N bond or the ester bond.

-

Route A (Ester Alkylation): Disconnection at the C-N bond using ethyl 4-bromobutyrate and diethylamine. This is the preferred route for laboratory scale due to easier purification of the intermediate ester.

-

Route B (Direct Alkylation): Reaction of 4-chlorobutyric acid with diethylamine. While shorter, this route often yields difficult-to-separate byproducts and requires strict pH control.

Figure 1: Retrosynthetic breakdown favoring the ester intermediate for purity control.

High-Purity Synthesis Protocol (Ester Route)

Phase 1: N-Alkylation

Objective: Synthesize Ethyl 4-(diethylamino)butyrate.

-

Reagents: Ethyl 4-bromobutyrate (1.0 eq), Diethylamine (2.5 eq), Toluene (Solvent).

-

Mechanism: Nucleophilic substitution (

).

Step-by-Step:

-

Charge a 500 mL 3-neck round-bottom flask with Ethyl 4-bromobutyrate (19.5 g, 100 mmol) and Toluene (100 mL).

-

Cool the solution to 0-5°C using an ice bath.

-

Add Diethylamine (18.3 g, 250 mmol) dropwise over 30 minutes. Note: Excess amine acts as a base to scavenge the HBr generated.

-

Allow the mixture to warm to room temperature, then reflux at 85°C for 6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

-

Workup: Cool to room temperature. Filter off the precipitated diethylamine hydrobromide salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino-ester as a pale yellow oil.

-

Purification (Optional but recommended): Vacuum distillation (bp ~85-90°C at 10 mmHg) yields the pure ester.

Phase 2: Hydrolysis & Salt Formation

Objective: Convert ester to free acid and generate the Hydrochloride salt.

-

Reagents: NaOH (2M aq), HCl (conc. or gas), 2-Propanol (IPA), Diethyl Ether.

Step-by-Step:

-

Dissolve the purified ester (from Phase 1) in Ethanol (50 mL).

-

Add NaOH solution (2M, 60 mL, 1.2 eq) and stir at room temperature for 4 hours.

-

Evaporate the ethanol. The residue is the sodium salt of the acid.

-

Neutralization: Dissolve residue in minimal water (20 mL) and carefully acidify to pH ~4-5 with concentrated HCl.

-

Extraction: The amino acid is zwitterionic and highly water-soluble, making extraction difficult. Alternative Workup: Evaporate water completely to dryness. Extract the solid residue with hot 2-Propanol (IPA) . NaCl will remain insoluble; the product will dissolve.

-

Filter the hot IPA solution to remove NaCl.

-

Crystallization: Cool the IPA filtrate. Add HCl in Dioxane (4M) dropwise until pH is strongly acidic (pH 1-2).

-

Add Diethyl Ether until the solution becomes turbid. Store at 4°C overnight.

-

Filter the white crystalline solid, wash with cold ether, and dry under vacuum over

.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Amine Stoichiometry | >2.0 Equivalents | Essential to scavenge HBr. If <2.0 eq, the reaction stalls or polymerizes. |

| Hydrolysis pH | Final pH < 2.0 | Ensures complete protonation of the amine to form the stable HCl salt. |

| Water Removal | < 0.5% | The product is extremely hygroscopic. Presence of water prevents crystallization and yields a "goo". |

| Temperature | Reflux (85°C) | Required for complete |

Characterization

Nuclear Magnetic Resonance (NMR)

The spectra below are typical for the HCl salt in

-

1.28 (t,

-

1.95 (m, 2H,

-

2.45 (t,

-

3.10-3.25 (m, 6H,

Interpretation:

The triplet at 1.28 ppm and multiplet at 3.10-3.25 ppm confirm the presence of the diethylamine group. The downfield shift of the

Infrared Spectroscopy (FT-IR)

-

2400-3000 cm⁻¹: Broad, strong absorption (O-H stretch of COOH overlapping with N-H+ stretch).

-

1715-1730 cm⁻¹: Strong C=O stretch (Carboxylic acid).

-

1150-1250 cm⁻¹: C-N stretch.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of 4-(Diethylamino)butyric acid HCl.

Safety & Handling (MSDS Highlights)

-

Corrosivity: 4-Chlorobutyric acid and Ethyl 4-bromobutyrate are lachrymators and skin irritants. Work in a fume hood.

-

Diethylamine: Highly flammable (Flash point -28°C) and corrosive. Use spark-proof tools.

-

Product Handling: The HCl salt is an irritant to the respiratory tract.[2] Use a dust mask (N95) when weighing.

-

Storage: Store under inert gas (Argon/Nitrogen) in a desiccator. The compound is hygroscopic and will deliquesce if exposed to ambient moisture.

References

-

PubChem. (n.d.). 4-(Dimethylamino)butyric acid hydrochloride (Analog Reference). National Library of Medicine. Retrieved March 5, 2026, from [Link]

- Google Patents. (2025). Lipid nanoparticles for delivery of therapeutic payloads (WO2025059607A1).

-

SpectraBase. (2025). 1H NMR of Amino Acid Derivatives. Wiley Science Solutions. Retrieved March 5, 2026, from [Link]

Sources

"potential biological activity of 4-Diethylaminobutyric acid hydrochloride"

Title: Pharmacological Profiling and Potential Biological Activity of 4-Diethylaminobutyric Acid Hydrochloride: A Technical Guide for Preclinical Evaluation

Introduction: The Structural Rationale for N,N-Diethylation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). However, its utility as a systemic therapeutic agent is severely limited by its high polarity, which prevents it from crossing the blood-brain barrier (BBB).

4-Diethylaminobutyric acid hydrochloride (4-DEABA HCl) represents a targeted medicinal chemistry approach to overcome this limitation. By substituting the primary amine of the butanoic acid backbone with a tertiary N,N-diethylamine group, the molecule's lipophilicity is significantly enhanced[1]. This structural modification is hypothesized to facilitate passive diffusion across the BBB, allowing the compound to act as a lipophilic GABA analog or a prodrug-like precursor for CNS-targeted therapies[1].

Physicochemical Profiling & Predictive Pharmacokinetics

The addition of the diethylamino moiety fundamentally alters the partitioning behavior of the molecule. While endogenous GABA exists predominantly as a zwitterion at physiological pH (7.4), the tertiary amine in 4-DEABA HCl alters the pKa, shifting the equilibrium to favor a more lipophilic uncharged species capable of membrane permeation.

Table 1: Comparative Physicochemical and Pharmacological Projections

| Property | Endogenous GABA | 4-DEABA HCl | Pharmacological Implication |

| Molecular Weight | 103.12 g/mol | 195.69 g/mol (as HCl salt) | Remains well within Lipinski’s Rule of 5 for CNS drugs (<400 g/mol ). |

| Amine Substitution | Primary (-NH₂) | Tertiary (-N(CH₂CH₃)₂) | Eliminates primary amine hydrogen bond donors, increasing lipophilicity. |

| Predicted BBB Permeability | Negligible | Moderate to High | Enables systemic administration for CNS target engagement. |

| Receptor Interaction | Full Agonist (GABA-A/B) | Putative Partial Agonist / Allosteric | Steric bulk of ethyl groups may shift binding from orthosteric to allosteric sites. |

Putative Pharmacodynamics: GABAergic System Modulation

The primary biological interest in 4-DEABA HCl lies in its potential to modulate the GABA-A receptor—a ligand-gated chloride ion channel. Because the orthosteric binding pocket of the GABA-A receptor tightly accommodates the primary amine of GABA, the steric bulk of the diethyl groups in 4-DEABA may alter its binding kinetics. It may act as a partial agonist, or alternatively, bind to an allosteric site to potentiate endogenous GABA signaling.

Upon successful binding, the expected mechanistic outcome is the conformational opening of the central pore, leading to an influx of chloride ions (

Putative GABA-A receptor signaling pathway modulated by 4-diethylaminobutyric acid.

Experimental Methodologies for Biological Evaluation

Step-by-step experimental workflow for evaluating BBB permeability and receptor kinetics.

Protocol A: In Vitro Blood-Brain Barrier Permeability (MDCK-MDR1 Assay)

Causality & Rationale: While increasing lipophilicity improves passive diffusion, it frequently turns molecules into substrates for P-glycoprotein (P-gp), an efflux pump highly expressed at the BBB[2]. We utilize the MDCK-MDR1 cell line (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) to measure bi-directional transport. This allows us to calculate the Efflux Ratio (ER) and determine if 4-DEABA HCl will be actively pumped out of the brain[3].

Step-by-Step Methodology:

-

Cell Culture & Seeding: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate Transwell® inserts at a density of

cells/cm². Culture for 4–5 days until a confluent polarized monolayer forms[3]. -

Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², ensuring tight junction formation[2].

-

Dosing Preparation: Dissolve 4-DEABA HCl in DMSO (stock), then dilute in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4) to a final concentration of 10 µM (final DMSO < 1%).

-

Bi-directional Incubation:

-

Apical to Basolateral (A-B): Add the compound to the apical chamber.

-

Basolateral to Apical (B-A): Add the compound to the basolateral chamber.

-

Incubate both setups at 37°C with 5% CO₂ for 120 minutes[3].

-

-

Quantification: Extract aliquots from the receiver chambers and quantify 4-DEABA concentration using LC-MS/MS.

-

Data Validation: Calculate the apparent permeability (

) for both directions. Calculate the Efflux Ratio (

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: To definitively prove that 4-DEABA HCl acts on the GABAergic system, we must measure real-time ion flux. Automated or manual whole-cell patch-clamp electrophysiology is the gold standard because it provides millisecond-resolution data on receptor activation, desensitization, and allosteric modulation[4]. We use a high-chloride intracellular solution to artificially shift the chloride reversal potential (

Step-by-Step Methodology:

-

Cell Preparation: Utilize HEK-293 cells stably transfected with human GABA-A receptor subunits (e.g.,

). Plate cells on glass coverslips 24 hours prior to recording[5]. -

Solution Setup:

-

Extracellular Solution (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

Intracellular (Pipette) Solution: 140 mM CsCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2). Note: Cesium blocks potassium channels, isolating the chloride current.

-

-

Seal Formation: Approach a healthy cell with a borosilicate glass pipette (resistance 3-5 MΩ). Apply gentle negative pressure to form a Giga-ohm (>1 GΩ) seal. Apply a brief voltage zap to rupture the membrane, achieving the whole-cell configuration[4].

-

Voltage Clamp & Perfusion: Clamp the membrane potential at -60 mV. Using a rapid focal perfusion system (exchange time < 10 ms), apply 4-DEABA HCl at ascending concentrations (0.1 µM to 100 µM).

-

Control & Validation: Apply 100 nM of endogenous GABA as a positive control to establish the

baseline[5]. -

Kinetic Analysis: Record the peak amplitude of the inward chloride currents. Plot the normalized current amplitudes against the log concentration of 4-DEABA to generate a dose-response curve and extract the

and Hill slope[5].

Conclusion

4-Diethylaminobutyric acid hydrochloride represents a highly compelling structural bridge between endogenous neurotransmitter architecture and modern synthetic lipophilic drug design. By rigorously evaluating its permeability profile via MDCK-MDR1 assays and its receptor kinetics via patch-clamp electrophysiology, researchers can map its precise biological activity, paving the way for novel CNS therapeutics or advanced lipid nanoparticle (LNP) payload strategies.

References

1.[1] Smolecule. "Buy 4-(diethylamino)butanoic acid | 63867-13-0". Smolecule Chemical Database. Available at: 2.[4] National Institutes of Health (NIH) / PubMed. "Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments". Available at: 3.[3] Evotec. "MDCK-MDR1 Permeability Assay". Evotec Cyprotex Protocols. Available at: 4.[5] National Institutes of Health (NIH) / PubMed. "Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells". Available at: 5.[2] National Institutes of Health (NIH) / PubMed. "Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration". Available at:

Sources

- 1. Buy 4-(diethylamino)butanoic acid | 63867-13-0 [smolecule.com]

- 2. Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 4. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

"in vitro screening of 4-Diethylaminobutyric acid hydrochloride"

In Vitro Screening Methodologies for 4-Diethylaminobutyric Acid Hydrochloride (DEABA-HCl) and Its Conjugates

Executive Summary

4-Diethylaminobutyric acid hydrochloride (DEABA-HCl, CAS: 42060-21-9) is a highly versatile aliphatic amino acid derivative. Structurally, it is a

This whitepaper outlines the authoritative in vitro screening cascade required to evaluate DEABA-HCl both as a neuroactive ligand and as a pharmacokinetic permeability enhancer.

Chemical Rationale & Screening Strategy

The unique utility of DEABA-HCl stems from its lipophilic-hydrophilic balance. At physiological pH (7.4), the tertiary amine of DEABA-HCl exists in a protonated, positively charged state. When esterified to poorly soluble parent drugs (e.g., acetaminophen or docetaxel), this positive charge drastically increases aqueous solubility (>400 mg/mL)[2]. Furthermore, the cationic charge bonds electrostatically with the negatively charged phosphate headgroups of biological membranes, creating a localized high-concentration gradient that drives the molecule into the cytoplasm[3].

Because of this dual nature, the in vitro screening of DEABA-HCl cannot be limited to a single assay. It requires a triphasic approach: evaluating CNS target affinity, membrane permeability, and enzymatic bioconversion.

Figure 1: Triphasic in vitro screening workflow for DEABA-HCl and its prodrug conjugates.

Phase 1: CNS Target Affinity (GABA Receptor Binding)

Rationale: Because DEABA-HCl contains the core butyric acid backbone of GABA, it is frequently screened as a precursor or ligand for GABAergic activity[1]. The addition of the diethyl group provides steric bulk that may alter receptor subtype selectivity (

Self-Validating Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Isolate rat cortical synaptosomes. Homogenize fresh tissue in 0.32 M sucrose, centrifuge at 1,000 × g to remove cellular debris, and then at 20,000 × g to pellet the synaptosomes. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation Setup: In a 96-well microplate, combine 50 µg of membrane protein, 2 nM

-Muscimol (to target -

Internal Control (Causality): Include wells containing 100 µM of unlabeled GABA. Why? This saturates all true receptor sites, allowing the measurement of Non-Specific Binding (NSB). Subtracting NSB from total binding ensures the assay strictly quantifies specific receptor interactions.

-

Separation: Terminate the reaction after 60 minutes via rapid vacuum filtration through GF/B glass fiber filters. Pre-soak filters in 0.3% polyethyleneimine to neutralize the glass charge and prevent non-specific ligand adhesion.

-

Quantification: Wash the filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate the

via non-linear regression analysis.

Phase 2: Prodrug Permeability Profiling

Rationale: When DEABA-HCl is conjugated to a parent drug (e.g., forming N-acetyl-p-aminophenyl diethylaminobutyrate), the resulting prodrug must be screened for transdermal and cellular flux[2].

Self-Validating Protocol: Modified Franz Diffusion Cell Assay

-

Apparatus Setup: Mount dermatomed human cadaver skin (360–400 µm thick) or a synthetic Parallel Artificial Membrane Permeability Assay (PAMPA) lipid membrane between the donor and receptor compartments of a static Franz cell (surface area ~1.0 cm²).

-

Receptor Phase (Causality): Fill the receptor chamber with 10 mL of PBS (pH 7.4) containing 2% bovine serum albumin (BSA). Why? BSA acts as a lipid sink, binding the permeated drug to mimic systemic circulation clearance. This prevents back-diffusion and maintains the sink conditions required for accurate Fickian diffusion measurements[2].

-

Donor Phase: Apply 2 mL of a 30% DEABA-prodrug solution (in pH 7.4 phosphate buffer) to the donor compartment.

-

Sampling: Maintain the system at 32°C (mimicking human skin surface temperature) with continuous magnetic stirring at 600 rpm. Withdraw 200 µL aliquots from the receptor port at 0.5, 1, 2, 4, and 8 hours, immediately replacing the volume with fresh, pre-warmed buffer.

-

Analysis: Quantify the cumulative amount of permeated drug via HPLC-UV. Calculate the steady-state flux (

, µg/cm²/h).

Phase 3: Enzymatic Cleavage & Bioconversion

Rationale: A permeability-enhancing prodrug is only therapeutically viable if it rapidly reverts to the active parent drug upon entering systemic circulation. The diethylaminoethyl ester linkage formed by DEABA is specifically designed for rapid hydrolysis by plasma pseudocholinesterases[4].

Self-Validating Protocol: Human Plasma Esterase Cleavage Assay

-

Matrix Preparation: Pool human plasma, adjust to pH 7.4, and pre-incubate at 37°C for 10 minutes.

-

Reaction Initiation: Spike the DEABA-prodrug into the plasma to achieve a final concentration of 10 µM.

-

Sampling & Quenching (Causality): At time points 0, 5, 15, 30, 60, and 120 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Why? The cold organic solvent instantly denatures plasma esterases, halting enzymatic cleavage precisely at the time point, while simultaneously precipitating proteins for clean LC-MS/MS injection.

-

Inhibitor Control (Causality): Run a parallel assay adding 1 mM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. Why? If prodrug cleavage is completely halted in the BNPP group, it proves the bioconversion is entirely enzymatic rather than a result of spontaneous chemical instability in the buffer.

-

Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the exponential decay of the prodrug and the stoichiometric appearance of the parent drug.

Figure 2: Mechanism of DEABA-mediated membrane penetration and subsequent enzymatic cleavage.

Quantitative Data Synthesis

The efficacy of DEABA-HCl as a prodrug moiety is best illustrated by comparing the physicochemical and pharmacokinetic properties of parent drugs against their DEABA-conjugates. As demonstrated in transdermal penetration studies, the addition of the DEABA moiety yields exponential improvements in flux while maintaining rapid systemic release[3],[4].

| Compound | Aqueous Solubility (mg/mL) | Relative Skin Permeation Rate | Plasma Half-Life ( | Parent Drug Recovery (%) |

| Acetaminophen (Parent) | < 0.2 | 1x (Baseline) | N/A | N/A |

| DEABA-Acetaminophen | > 400 | ~150x | < 10 minutes | > 90% |

| Acetaminosalol (Parent) | < 0.1 | 1x (Baseline) | N/A | N/A |

| DEABA-Acetaminosalol | > 400 | ~150x | < 10 minutes | > 90% |

References

- "Positively charged, water-soluble prodrugs of acetaminophen and its related compounds with fast skin penetration". Google Patents (CN101506143A).

- "Positively charged water-soluble prodrugs of acetaminophen and related compunds with very fast skin penetration rate". Google Patents (EP2746251A2).

Sources

- 1. 4-(Diethylamino)butyric acid | Manasa Life Sciences [manasalifesciences.com]

- 2. EP2746251A2 - Positively charged water-soluble prodrugs of acetaminophen and related compunds with very fast skin penetration rate - Google Patents [patents.google.com]

- 3. CN101506143A - Positively charged, water-soluble prodrugs of acetaminophen and its related compounds with fast skin penetration - Google Patents [patents.google.com]

- 4. EP2746251A2 - Positively charged water-soluble prodrugs of acetaminophen and related compunds with very fast skin penetration rate - Google Patents [patents.google.com]

"4-Diethylaminobutyric acid hydrochloride as a GABA analog"

An In-Depth Technical Guide for the Scientific Investigation of 4-Diethylaminobutyric Acid Hydrochloride as a Novel GABA Analog

Abstract

The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS), remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders. The development of novel GABA analogs with improved pharmacological profiles is a critical objective in modern drug discovery. This technical guide presents a comprehensive framework for the synthesis, characterization, and preclinical evaluation of 4-Diethylaminobutyric acid hydrochloride, a structurally novel GABA analog. While specific experimental data for this compound is not yet publicly available, this document, written from the perspective of a Senior Application Scientist, provides a prospective analysis. It outlines a logical and scientifically rigorous pathway for its investigation, from initial chemical synthesis to in-depth in vitro and in vivo pharmacological profiling. Detailed experimental protocols, data interpretation strategies, and visualizations are provided to guide researchers in elucidating the potential of 4-Diethylaminobutyric acid hydrochloride as a modulator of GABAergic neurotransmission.

The Rationale for Investigating Novel GABAergic Modulators

The balance between neuronal excitation and inhibition is fundamental to proper brain function, with the GABAergic system playing the principal role in inhibitory control.[1] Dysregulation of GABAergic signaling is implicated in a wide array of CNS disorders, including anxiety, epilepsy, sleep disturbances, and neuropathic pain.[2]

The Centrality of the GABAergic Synapse

GABA exerts its effects through ionotropic GABA_A receptors and metabotropic GABA_B receptors.[3] GABA_A receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition, while GABA_B receptors are G-protein coupled receptors that produce slow and prolonged inhibitory signals.[4][5] The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs).

Unmet Needs with Current GABAergic Therapeutics

While drugs targeting the GABAergic system, such as benzodiazepines and certain anticonvulsants, are clinically effective, their utility can be limited by side effects like sedation, tolerance, and dependence.[6] This necessitates the exploration of novel GABA analogs that may offer improved selectivity, potency, and safety profiles.

The Scientific Premise for 4-Diethylaminobutyric Acid Hydrochloride

The introduction of N-alkyl substituents to the GABA backbone can significantly alter a compound's lipophilicity, blood-brain barrier permeability, and interaction with GABA receptors and transporters. The diethyl substitution on the nitrogen atom of 4-aminobutyric acid presents an unexplored chemical space that warrants investigation. This guide provides the scientific roadmap for such an exploration.

Proposed Synthesis and Physicochemical Characterization

A plausible synthetic route for 4-Diethylaminobutyric acid hydrochloride can be adapted from established methods for the synthesis of GABA and its analogs.[7][8][9][10]

A Potential Synthetic Pathway

A likely approach would involve the reductive amination of a suitable 4-oxo-butanoic acid ester with diethylamine, followed by hydrolysis of the ester and salt formation with hydrochloric acid.

dot

Caption: Proposed synthesis of 4-Diethylaminobutyric acid hydrochloride.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 4-Diethylaminobutyric acid and its hydrochloride salt, with data for the dimethyl analog provided for comparison.[11][12][13][14][15]

| Property | 4-Diethylaminobutyric acid | 4-Diethylaminobutyric acid HCl | 4-Dimethylaminobutyric acid HCl (for comparison) |

| Molecular Formula | C8H17NO2 | C8H18ClNO2 | C6H14ClNO2 |

| Molecular Weight | 159.23 g/mol | 195.68 g/mol | 167.63 g/mol |

| Predicted XLogP3 | -1.4 | - | - |

| Predicted pKa (acidic) | ~4.5 | ~4.5 | ~4.5 |

| Predicted pKa (basic) | ~10.5 | ~10.5 | ~10.5 |

| Melting Point | Not available | Predicted: 140-160 °C | 153-155 °C |

| Appearance | Not available | Predicted: White to off-white solid | White crystalline powder |

A Roadmap for In Vitro Pharmacological Evaluation

A systematic in vitro evaluation is essential to determine the compound's primary biological target and mechanism of action within the GABAergic system.

Primary Binding Affinity at GABA Receptors

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[16]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Tissue Preparation: Prepare synaptic membrane fractions from rat whole brain or specific brain regions (e.g., cortex, cerebellum).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) at 4°C.

-

Radioligand:

-

For GABA_A receptors: [3H]Muscimol or [3H]Gabazine.

-

For GABA_B receptors: [3H]Baclofen or [3H]CGP54626.

-

-

Incubation: Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of 4-Diethylaminobutyric acid hydrochloride.

-

Non-specific Binding: Determine in the presence of a high concentration of a known unlabeled ligand (e.g., GABA for GABA_A, baclofen for GABA_B).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Activity at GABA Receptors

Determining whether the compound acts as an agonist, antagonist, or allosteric modulator requires functional assays.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

-

Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the subunits of the desired GABA_A receptor subtype (e.g., α1β2γ2).[3]

-

Recording: After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -60 mV.

-

Agonist Testing: Apply increasing concentrations of 4-Diethylaminobutyric acid hydrochloride to determine if it elicits an inward chloride current.

-

Antagonist/Modulator Testing: Co-apply a fixed, sub-maximal concentration of GABA with varying concentrations of the test compound to assess its ability to inhibit or potentiate the GABA-evoked current.[6]

-

Data Analysis: Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Interaction with GABA Transporters (GATs)

The potential for the compound to inhibit GABA reuptake should be investigated.

Experimental Protocol: [3H]GABA Uptake Assay in Primary Neuronal Cultures or GAT-Expressing Cell Lines

-

Cell Culture: Use primary cortical neurons or HEK293 cells stably expressing one of the GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1).

-

Assay Buffer: Krebs-Ringer-HEPES buffer.

-

Incubation: Pre-incubate cells with varying concentrations of 4-Diethylaminobutyric acid hydrochloride.

-

Uptake Initiation: Add a fixed concentration of [3H]GABA and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Termination: Rapidly wash the cells with ice-cold buffer to remove extracellular [3H]GABA.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for the inhibition of [3H]GABA uptake.

Proposed Mechanism of Action and Signaling Pathways

Based on the in vitro data, a putative mechanism of action can be formulated. For instance, if the compound demonstrates agonist activity at GABA_A receptors, the following signaling pathway would be implicated.

dot

Caption: Putative signaling pathway for a GABA_A receptor agonist.

Framework for Preclinical In Vivo Evaluation

In vivo studies are crucial to assess the compound's therapeutic potential and safety profile in a whole-organism context.[17]

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is a prerequisite for meaningful efficacy studies. This typically involves administering the compound to rodents via intravenous and oral routes and measuring its concentration in plasma and brain tissue over time.

Efficacy in Animal Models of Anxiety and Epilepsy

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

-

Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.

-

Procedure: Administer 4-Diethylaminobutyric acid hydrochloride or vehicle to mice or rats. After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for 5 minutes.

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms.[1]

-

Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model for Anticonvulsant Activity

-

Procedure: Administer the test compound or vehicle to rodents.

-

Seizure Induction: After the pre-treatment period, administer a convulsive dose of PTZ.

-

Observation: Observe the animals for the onset and severity of seizures (e.g., using the Racine scale).

-

Interpretation: A delay in seizure onset or a reduction in seizure severity suggests anticonvulsant properties.[18]

Proposed Workflow for In Vivo Assessment

dot

Caption: A streamlined workflow for in vivo evaluation.

Discussion and Future Perspectives

The comprehensive evaluation outlined in this guide will provide a clear understanding of the pharmacological profile of 4-Diethylaminobutyric acid hydrochloride.

Interpreting the Potential Outcomes

-

A Selective GABA_A or GABA_B Agonist: This would suggest potential applications as a muscle relaxant, anxiolytic, or anticonvulsant. The key will be to assess its side-effect profile (e.g., sedation) relative to existing drugs.

-

A GAT Inhibitor: This could lead to a more subtle and potentially more tolerable enhancement of GABAergic tone, with potential applications in epilepsy and neuropathic pain.[19]

-

A Negative or Allosteric Modulator: Such a compound could be a valuable research tool for probing the function of GABA receptors.[20]

Charting the Course for Next-Generation Analogs

The structure-activity relationship (SAR) data generated from these studies will be invaluable for the rational design of second-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

References

-

Characterization of GABA Receptors - PMC - PubMed Central. (n.d.). Retrieved March 7, 2024, from [Link]

-

4-(Dimethylamino)butyric acid hydrochloride | C6H14ClNO2 | CID 12691640 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

-

Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]

-

An in vivo method for testing GABAergic compounds - PubMed. (n.d.). Retrieved March 7, 2024, from [Link]

-

Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate - Bentham Science Publishers. (n.d.). Retrieved March 7, 2024, from [Link]

-

What are the preclinical assets being developed for GABAA? - Patsnap Synapse. (2025, March 11). Retrieved March 7, 2024, from [Link]

-

Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega. (2025, May 16). Retrieved March 7, 2024, from [Link]

-

Phenolics as GABAA Receptor Ligands: An Updated Review - MDPI. (2022, March 8). Retrieved March 7, 2024, from [Link]

-

In vivo biomarkers of GABAergic function in epileptic rats treated with the GAT-1 inhibitor E2730 - PubMed. (2024, September 20). Retrieved March 7, 2024, from [Link]

-

Synthesis of The Neurotransmitter 4-Aminobutanoic Acid (GABA) From Diethyl Cyanomalonate | PDF | Ester | Nuclear Magnetic Resonance Spectroscopy - Scribd. (n.d.). Retrieved March 7, 2024, from [Link]

-

Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate | Request PDF - ResearchGate. (2025, August 6). Retrieved March 7, 2024, from [Link]

-

Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC. (2022, January 17). Retrieved March 7, 2024, from [Link]

-

BENZODIAZEPINE-EFFICACY-IN-A-MOUSE-MODEL-OF-ABSENCE-EPILEPSY-BASED-ON-A-HUMAN-MUTATION-IN-THE-GAMMA2-GABA-A-SUBUNIT - AES. (2009, August 26). Retrieved March 7, 2024, from [Link]

-

Butyric acid, 4-(diethylamino)- | C8H17NO2 | CID 44844 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

-

Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. (2022, January 7). Retrieved March 7, 2024, from [Link]

-

Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence - Frontiers. (2017, May 18). Retrieved March 7, 2024, from [Link]

-

Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - MDPI. (2022, January 17). Retrieved March 7, 2024, from [Link]

-

Rational approaches for the design of various GABA modulators and their clinical progression - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

-

How Do GABA Analogs Work? - Uses, Side Effects, Drug Names - RxList. (2021, July 14). Retrieved March 7, 2024, from [Link]

- RU2202538C2 - Method of synthesis of 4-aminobutyric acid - Google Patents. (n.d.).

Sources

- 1. BENZODIAZEPINE-EFFICACY-IN-A-MOUSE-MODEL-OF-ABSENCE-EPILEPSY-BASED-ON-A-HUMAN-MUTATION-IN-THE-GAMMA2-GABA-A-SUBUNIT [aesnet.org]

- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 3. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Aminobutyric acid synthesis - chemicalbook [chemicalbook.com]

- 11. 4-(Dimethylamino)butyric acid hydrochloride | C6H14ClNO2 | CID 12691640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. 4-DIMETHYLAMINOBUTYRIC ACID HYDROCHLORIDE | 69954-66-1 [chemicalbook.com]

- 14. 4-Dimethylaminobutyric acid hydrochloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. Butyric acid, 4-(diethylamino)- | C8H17NO2 | CID 44844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are the preclinical assets being developed for GABAA? [synapse.patsnap.com]

- 18. Frontiers | Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence [frontiersin.org]

- 19. In vivo biomarkers of GABAergic function in epileptic rats treated with the GAT-1 inhibitor E2730 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Note: HPLC Analysis of 4-Diethylaminobutyric Acid Hydrochloride

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for the quantification and purity analysis of 4-Diethylaminobutyric acid hydrochloride .

Introduction & Analytical Strategy

4-Diethylaminobutyric acid is a structural analog of

The Analytical Challenge

-

Lack of Chromophore: The molecule lacks a conjugated

-system, resulting in negligible UV absorption above 220 nm. -

Derivatization Limitations: Standard reagents like o-phthalaldehyde (OPA) or fluorescamine require a primary amine (

) to react. They will not detect 4-diethylaminobutyric acid. -

Polarity & Retention: As a zwitterionic small molecule (containing both a carboxylic acid and a tertiary amine), it elutes near the void volume (

) on standard C18 columns, preventing separation from matrix salts.

The Solution

This guide details two validated approaches:

-

Protocol A (QC & Purity): Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with UV detection at 210 nm. This method uses an ion-pairing reagent to increase retention on a C18 column.

-

Protocol B (Trace Analysis/PK): HILIC-MS/MS . A hydrophilic interaction liquid chromatography method for high-sensitivity detection in biological matrices.[1][2]

Protocol A: Ion-Pair Reversed-Phase HPLC (UV Detection)

Best for: Purity analysis, raw material testing, and formulation QC.

Chromatographic Conditions[2][3][4][5][6][7][8][9]

| Parameter | Condition |

| Column | C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), |

| Mobile Phase A | 50 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate (Ion-Pair Reagent) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Elution Mode | Isocratic: 85% A / 15% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance @ 210 nm (Reference: 360 nm) |

| Column Temp. | 30°C |

| Injection Vol. | 20 |

| Run Time | 15 minutes |

Reagent Preparation (Critical)

-

Buffer Preparation: Dissolve 6.8 g of Potassium Dihydrogen Phosphate (

) in 900 mL of Milli-Q water. Add 1.08 g of Sodium 1-Octanesulfonate (OSA). Adjust pH to 2.5-

Expert Insight: The low pH ensures the carboxylic acid is protonated (neutral) and the tertiary amine is protonated (positive). The anionic OSA binds to the cationic amine, forming a neutral complex that retains well on the lipophilic C18 stationary phase.

-

Sample Preparation[10]

-

Diluent: Mobile Phase A (without OSA) mixed 90:10 with Acetonitrile.

-

Standard Stock: Dissolve 10 mg of 4-Diethylaminobutyric acid HCl in 10 mL diluent (1.0 mg/mL).

-

Working Standard: Dilute Stock to 100

g/mL.

Protocol B: HILIC-MS/MS (High Sensitivity)

Best for: Biological samples (plasma/urine) or trace impurity analysis.

Chromatographic Conditions[2][3][4][5][6][7][8][9]

| Parameter | Condition |

| Column | HILIC Silica or Zwitterionic (e.g., Waters BEH Amide or Merck SeQuant ZIC-HILIC), |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient: 90% B (0-1 min) |

| Flow Rate | 0.4 mL/min |

| Detection | ESI-MS (Positive Mode) |

Mass Spectrometry Settings (ESI+)

-

Precursor Ion:

m/z (Calculated based on MW 159.23 for free base). -

Product Ions (MRM):

-

Quantifier:

(Loss of diethylamine group or propionic acid fragment). -

Qualifier:

.

-

-

Note: Tune the MS using a 1

g/mL infusion to optimize Collision Energy (CE) and Cone Voltage.

Method Visualization

Mechanism of Separation (Protocol A)

The following diagram illustrates how Ion-Pairing overcomes the polarity issue on a C18 column.

Caption: Mechanism of Ion-Pair Chromatography. The anionic reagent pairs with the cationic analyte, allowing retention on the non-polar C18 phase.

Analytical Workflow

Caption: Decision tree for selecting the appropriate HPLC protocol based on sample concentration and matrix complexity.

System Suitability & Validation Parameters

To ensure the method is "self-validating" (Trustworthiness Pillar), the following criteria must be met before running unknown samples:

| Parameter | Acceptance Criteria | Scientific Rationale |

| Tailing Factor ( | Amines interact with residual silanols on silica columns. A | |

| Resolution ( | Must separate the analyte from the void volume ( | |

| Precision (RSD) | Ensures pump stability and consistent ion-pairing equilibrium. | |

| LOD (UV Method) | ~1-5 | Limited by the weak absorbance of the carboxyl group at 210 nm. |

Troubleshooting Guide

-

Drifting Baseline: Ion-pair reagents take time to equilibrate. Flush the column with the mobile phase for at least 60 minutes before the first injection.

-

Split Peaks: The sample solvent is likely too strong (too much acetonitrile). Dissolve the sample in the starting mobile phase.

-

Low Sensitivity: Ensure the detector is set to 210 nm. If sensitivity is still insufficient, switch to Protocol B (MS) or use pre-column derivatization targeting the carboxyl group (e.g., using 2-bromoacetophenone to form a UV-absorbing ester), though this is complex and less robust.

References

- Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

-

Dolan, J. W. (2008). "Ion Pairing: The Good, The Bad, and The Ugly." LCGC North America, 26(6). Link

-

McCalley, D. V. (2017). "Understanding and manipulating the separation of hydrophilic, ionizable compounds in HILIC." Journal of Chromatography A, 1523, 49-71. Link

-

USP General Chapter <621> . Chromatography. United States Pharmacopeia. (Standard for System Suitability calculations). Link

-

Sigma-Aldrich Application Note . "Analysis of Polar Amines by HILIC." (General reference for HILIC conditions of small polar amines). Link

Sources

Application Note: 4-Diethylaminobutyric Acid HCl in Neuroscience Research

This Application Note is designed for researchers and drug development professionals characterizing 4-Diethylaminobutyric acid hydrochloride (4-DEABA HCl) .

While 4-DEABA HCl is often utilized as a chemical intermediate, its structural homology to Gamma-Aminobutyric Acid (GABA) makes it a critical chemical probe for investigating GABAergic pharmacophores, transporter specificity (GAT systems), and blood-brain barrier (BBB) permeability modulation due to N-alkylation.[1]

Executive Summary & Mechanism of Action

4-Diethylaminobutyric acid hydrochloride is an N,N-disubstituted analog of the inhibitory neurotransmitter GABA.[1] Unlike the primary amine GABA, the tertiary amine structure of 4-DEABA introduces significant steric bulk and increased lipophilicity.

Mechanistic Utility in Research:

-

Structure-Activity Relationship (SAR) Studies: Used to probe the steric tolerance of the GABA binding pocket in GABA_A and GABA_B receptors.[1] The diethyl substitution typically reduces affinity for the orthosteric GABA_A site (which prefers primary amines) but allows for investigation of allosteric modulation or transporter (GAT) interaction.[1]

-

Blood-Brain Barrier (BBB) Penetration: The N-diethyl group increases the calculated partition coefficient (cLogP) compared to GABA, making 4-DEABA a model compound for studying carrier-mediated vs. passive transport of amino acid neurotransmitters.[1]

-

Metabolic Stability: Tertiary amines are generally more resistant to GABA Transaminase (GABA-T) degradation than primary amines, allowing 4-DEABA to serve as a metabolically stable probe in enzymatic assays.[1]

Chemical Profile & Handling

| Property | Specification | Notes |

| Chemical Name | 4-(Diethylamino)butyric acid hydrochloride | |

| CAS Number | 1119-48-8 (Free Acid: 302-66-9) | Verify specific salt form batch-to-batch.[1] |

| Molecular Formula | C₈H₁₇NO₂[1] · HCl | |

| Molecular Weight | 209.69 g/mol | |

| Solubility | Water (>50 mg/mL), DMSO, Ethanol | Highly hygroscopic.[1] Store in desiccator. |

| pKa | ~4.0 (COOH), ~10.2 (N-diethyl) | Exists as zwitterion in physiological pH.[1] |

| Appearance | White to off-white crystalline powder |

Storage Protocol:

-

Store solid at -20°C under inert gas (Nitrogen/Argon).[1]

-

Reconstituted aqueous solutions are stable for 24 hours at 4°C but should be aliquoted and frozen at -20°C for long-term storage to prevent hydrolysis or oxidation.[1]

Experimental Protocols

Protocol A: Preparation of Physiological Stock Solutions

Rationale: 4-DEABA HCl is acidic in solution.[1] Proper buffering is critical to prevent pH shock in cell culture or slice preparations.[1]

-

Weighing: Weigh 20.97 mg of 4-DEABA HCl to prepare a 100 mM stock in 1 mL of solvent.

-

Solvent Choice:

-

pH Adjustment (Critical):

-

Dissolve the compound in 80% of final volume.[1]

-

Measure pH (expect acidic pH ~3-4 due to HCl).[1]

-

Neutralize to pH 7.2–7.4 using 1N NaOH dropwise.[1] Note: Failure to neutralize will acidify the bath solution and alter channel gating independent of ligand binding.

-

Adjust to final volume with ddH₂O.[1]

-

-

Filtration: Syringe filter (0.22 µm PVDF) for sterility.

Protocol B: In Vitro Competitive Binding Assay (GABA Receptors)

Rationale: To determine if 4-DEABA binds to the orthosteric site of GABA receptors or acts as a displacer.[1]

Materials:

-

Rat synaptic membranes (cortex/hippocampus).[1]

-

Radioligand: [³H]-GABA (for GABA_A/B agonist site) or [³H]-Muscimol (GABA_A specific).[1]

-

Assay Buffer: 50 mM Tris-Citrate, pH 7.4.[1]

Workflow:

-

Membrane Prep: Thaw frozen synaptic membranes and resuspend in Assay Buffer.[1] Wash twice by centrifugation (20,000 x g, 20 min) to remove endogenous GABA.[1]

-

Incubation:

-

Reaction: Incubate at 4°C for 30 minutes (to minimize uptake/degradation).

-

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% polyethyleneimine to reduce non-specific binding).

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % Displacement vs. Log[Concentration]. Calculate IC₅₀.

-

Interpretation: High IC₅₀ (>100 µM) indicates low affinity for the orthosteric site, suggesting the diethyl group sterically hinders binding, pointing towards potential allosteric or transporter-mediated mechanisms.[1]

-

Protocol C: Whole-Cell Patch Clamp Electrophysiology

Rationale: To assess functional activation or inhibition of GABAergic currents in neurons.[1]

System: Pyramidal neurons (Hippocampal CA1) or HEK293 cells expressing recombinant GABA_A receptors (α1β2γ2).[1]

Steps:

-

Pipette Solution (Intracellular): 140 mM CsCl (to isolate Cl⁻ currents), 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP.[1]

-

Bath Solution (aCSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose.[1]

-

Recording:

-

Establish GΩ seal and break-in (Whole-cell mode).

-

Voltage clamp at -70 mV.

-

-

Application:

-

Data Analysis: Normalize currents to peak GABA response.

Visualization: Experimental Logic & Signaling

The following diagram illustrates the decision tree for characterizing 4-DEABA, distinguishing between direct receptor interaction and transporter modulation.

Caption: Workflow for differentiating direct receptor binding vs. transporter modulation properties of 4-DEABA.

Safety & Toxicology

-

Hazard Identification: 4-DEABA HCl is an irritant.[1] Avoid inhalation.

-

Neurotoxicity: As a GABA analog, systemic injection at high doses may alter seizure thresholds.[1]

-

Handling: Use standard PPE (gloves, goggles, lab coat).[1] Handle powder in a fume hood to prevent sensitization.[1]

References

-

Krogsgaard-Larsen, P., et al. (1977).[1] "GABA agonists and uptake inhibitors: Structure-activity relationships." Acta Pharmacologica et Toxicologica. (Context: General SAR of N-substituted GABA analogs).

-

Soudijn, W., & van Wijngaarden, I. (2000).[1] "The GABA transporter and its inhibitors." Current Medicinal Chemistry. (Context: Methodology for testing GABA uptake inhibition).

-

PubChem Compound Summary. (2023). "4-(Dimethylamino)butyric acid hydrochloride" (Structural Analog Reference).[1] National Center for Biotechnology Information.[1]

-

Santa Cruz Biotechnology. "4-Dimethylaminobutyric acid hydrochloride Product Data." (Context: Physical properties of N-alkylated GABA salts). [1]

Note: While direct literature on the "Diethyl" derivative is less abundant than the "Dimethyl" or "Amino" forms, the protocols above are standardized based on the physicochemical properties of the GABAergic pharmacophore family.

Sources

Application Notes and Protocols for the Characterization of 4-Diethylaminobutyric Acid Hydrochloride in GABA Receptor Studies

Introduction: The Significance of GABAergic Neurotransmission and Novel Ligand Discovery

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] The delicate balance between GABAergic inhibition and glutamatergic excitation is fundamental for maintaining normal brain function.[2] Disruptions in this equilibrium are implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, sleep disorders, and schizophrenia.[1]

GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B receptors.[1][2] GABA-A receptors are ionotropic chloride channels that mediate fast synaptic inhibition, while GABA-B receptors are metabotropic G-protein coupled receptors that produce slower, more prolonged inhibitory responses.[3][4] The vast diversity of GABA-A receptor subunits offers a rich landscape for the development of subtype-selective drugs with potentially improved therapeutic profiles and fewer side effects.[1][5]

The identification and characterization of novel compounds that modulate GABA receptors are of paramount importance for both basic neuroscience research and the development of new therapeutics. This guide provides a comprehensive framework and detailed protocols for investigating the pharmacological properties of a novel compound, 4-Diethylaminobutyric acid hydrochloride, at GABA receptors. While specific pharmacological data for this compound is not extensively available in public literature, the methodologies outlined herein provide a robust roadmap for its characterization.

Compound Profile: 4-Diethylaminobutyric acid hydrochloride

4-Diethylaminobutyric acid hydrochloride is a chemical compound with the linear formula (C₂H₅)₂N(CH₂)₃COOH·HCl. At present, its primary documented application is in the field of peptide synthesis. Its structural similarity to GABA suggests the potential for interaction with GABA receptors, making it a candidate for investigation as a novel neuromodulatory agent. The following protocols are designed to systematically evaluate its binding affinity, functional activity, and in vivo effects on the GABAergic system.

Part 1: In Vitro Characterization - Radioligand Binding Assays

Radioligand binding assays are a foundational technique to determine the affinity of a test compound for a specific receptor.[6] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Scientific Rationale

The principle of competitive binding assays is based on the law of mass action. By incubating a constant concentration of a high-affinity radioligand and a fixed amount of receptor-containing tissue preparation with increasing concentrations of the unlabeled test compound (4-Diethylaminobutyric acid hydrochloride), one can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Protocol 1: GABA-A Receptor Binding Assay

Materials:

-

Test Compound: 4-Diethylaminobutyric acid hydrochloride

-

Radioligand: [³H]Muscimol (for agonist site) or [³H]Flunitrazepam (for benzodiazepine site)

-

Membrane Preparation: From rat or mouse brain (cortex or hippocampus)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 100 µM)

-

Filtration Apparatus: Cell harvester and glass fiber filters

-

Scintillation Counter and Cocktail

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in 20 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. This step is crucial to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of varying concentrations of 4-Diethylaminobutyric acid hydrochloride.

-

50 µL of radioligand (e.g., [³H]Muscimol at a final concentration of 1-5 nM).

-

150 µL of membrane preparation (50-100 µg of protein).

-

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of 100 µM GABA instead of the test compound.

-

Incubate at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the assay by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of 4-Diethylaminobutyric acid hydrochloride.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity

| Receptor Target | Radioligand | IC50 (µM) | Ki (µM) |

| GABA-A (Agonist Site) | [³H]Muscimol | User Data | User Data |

| GABA-A (BZD Site) | [³H]Flunitrazepam | User Data | User Data |

| GABA-B | [³H]Baclofen | User Data | User Data |

Part 2: Functional Characterization - Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on mammalian cell lines, directly measure the functional consequences of a compound binding to an ion channel receptor.[3][7]

Scientific Rationale

By expressing specific GABA-A receptor subunits in a controlled environment (e.g., HEK293 cells or Xenopus oocytes), we can isolate the activity of a particular receptor subtype.[8] Applying GABA will elicit an inward chloride current, and the effect of 4-Diethylaminobutyric acid hydrochloride on this current will reveal its functional nature:

-

Agonist: The compound itself will elicit a current.

-

Antagonist: The compound will block the current elicited by GABA.

-

Positive Allosteric Modulator (PAM): The compound will enhance the current elicited by a sub-maximal concentration of GABA.

-

Negative Allosteric Modulator (NAM): The compound will reduce the current elicited by a sub-maximal concentration of GABA.

Experimental Workflow: Electrophysiology

Caption: Workflow for Patch-Clamp Electrophysiology.

Protocol 2: Whole-Cell Patch-Clamp on HEK293 Cells

Materials:

-

Cell Line: HEK293 cells stably or transiently expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).

-

Electrophysiology Rig: Microscope, micromanipulators, amplifier, data acquisition system.

-

Pipettes and Solutions: Borosilicate glass pipettes, intracellular solution (CsCl-based), extracellular solution (HEPES-buffered saline).

-

Compound Application System: Perfusion system for rapid solution exchange.

Procedure:

-

Cell Preparation:

-

Culture and maintain HEK293 cells expressing the GABA-A receptor subtype of interest.

-

Plate cells onto coverslips 24-48 hours before recording.

-

-

Recording:

-

Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Establish a whole-cell recording configuration on a single, healthy-looking cell. Clamp the cell at a holding potential of -60 mV.

-

Obtain a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC10-EC20).

-

To test for modulatory effects, co-apply the baseline concentration of GABA with increasing concentrations of 4-Diethylaminobutyric acid hydrochloride.

-

To test for direct agonist effects, apply 4-Diethylaminobutyric acid hydrochloride alone.

-

Ensure adequate washout between applications to allow the receptor to recover.

-

-

Data Analysis:

-

Measure the peak amplitude of the current evoked by each compound application.

-

For modulation studies, normalize the current in the presence of the test compound to the baseline GABA current.

-

Plot the normalized response against the log concentration of 4-Diethylaminobutyric acid hydrochloride.

-

Fit the data with a suitable equation (e.g., Hill equation) to determine the EC50 (for potentiation) or IC50 (for inhibition) and the maximum potentiation or inhibition.

-

Data Presentation: Functional Activity

| Receptor Subtype | Mode of Action | EC50 / IC50 (µM) | Max. Efficacy (% of GABA response) |

| α1β2γ2 | e.g., PAM | User Data | User Data |

| α5β3γ2 | User Data | User Data | User Data |

| Other | User Data | User Data | User Data |

Part 3: In Vivo Assessment - Microdialysis

In vivo microdialysis is a technique used to measure the concentrations of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in freely moving animals.

Scientific Rationale

By implanting a microdialysis probe into a brain region rich in GABAergic neurons (e.g., the hippocampus or ventral tegmental area), we can monitor changes in extracellular GABA levels following systemic or local administration of 4-Diethylaminobutyric acid hydrochloride. An increase in extracellular GABA could suggest that the compound either promotes GABA release or inhibits its reuptake, while a decrease might indicate an inhibition of GABA synthesis or release.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for In Vivo Microdialysis.

Protocol 3: In Vivo Microdialysis in the Rat Hippocampus

Materials:

-

Subjects: Adult male Sprague-Dawley or Wistar rats.

-

Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical tools.

-

Microdialysis Equipment: Microdialysis probes, guide cannulae, syringe pump, fraction collector.

-

Analytical System: HPLC system with a fluorescence detector for GABA analysis (often requires derivatization, e.g., with o-phthalaldehyde (OPA)).

-

Solutions: Artificial cerebrospinal fluid (aCSF), 4-Diethylaminobutyric acid hydrochloride solution.

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the desired brain region (e.g., dorsal hippocampus).

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, place the rat in a microdialysis bowl and gently insert the probe through the guide cannula.

-

Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (1-2 hours) and then collect at least three baseline samples (e.g., every 20 minutes).

-

Administer 4-Diethylaminobutyric acid hydrochloride (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for at least 2-3 hours post-administration.

-

-

Sample Analysis:

-

Analyze the GABA concentration in the collected dialysates using a validated HPLC method.

-

Calculate the percentage change in GABA concentration for each post-administration sample relative to the average baseline concentration.

-

-

Data Analysis:

-

Plot the mean percentage change in extracellular GABA over time.

-

Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine if the changes in GABA levels are significant.

-

Data Presentation: In Vivo Effects

| Brain Region | Administration Route | Dose (mg/kg) | Peak Change in Extracellular GABA (% of Baseline) | Time to Peak (min) |

| Hippocampus | i.p. | User Data | User Data | User Data |

| Ventral Tegmental Area | i.p. | User Data | User Data | User Data |

| Nucleus Accumbens | Reverse Dialysis | User Data | User Data | User Data |

Data Interpretation and Conclusion

The collective data from these three experimental approaches will provide a comprehensive pharmacological profile of 4-Diethylaminobutyric acid hydrochloride. The binding assays will determine its affinity for GABA-A and GABA-B receptors. The electrophysiology experiments will elucidate its functional activity as a potential agonist, antagonist, or modulator. Finally, the in vivo microdialysis studies will reveal its net effect on the GABAergic system in a living organism.

This integrated approach is essential for understanding the mechanism of action of any novel compound targeting the GABAergic system. The results will not only contribute to our fundamental understanding of GABA receptor pharmacology but also provide the necessary foundation for any further pre-clinical development.

References

- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231.

- GABA-A receptor. (2023). In Wikipedia.

- 4-(Dimethylamino)butyric acid hydrochloride. (n.d.). Sigma-Aldrich.

- Akk, G., & Steinbach, J. H. (2011). Structural studies of the actions of anesthetic drugs on the γ-aminobutyric acid type A receptor. Anesthesiology, 115(6), 1338–1348.

- Palma, E., et al. (2007). Electrophysiology of ionotropic GABA receptors. Current Neuropharmacology, 5(4), 261-280.

- Ogata, N., & Tatebayashi, H. (1991). [Pharmacology and physiological function of gamma-aminobutyric acid B type receptor]. Nihon Yakurigaku Zasshi, 97(4), 179-189.

- GABA: The Brain's Main Inhibitory Neurotransmitter | Mechanism, Receptors & Clinical Importance. (2021). YouTube.

- Léna, C., et al. (2000). Long-lasting facilitation of 4-amino-n-[2,3-(3)H]butyric acid ([(3)H]GABA) release from rat hippocampal slices by nicotinic receptor activation. Journal of Neurochemistry, 75(5), 2055-2064.

- Silverman, R. B., & Levy, M. A. (1983). In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Life Sciences, 32(24), 2717-23.

- Knoflach, F., et al. (1996). Pharmacology of the human gamma-aminobutyric acidA receptor alpha 4 subunit expressed in Xenopus laevis oocytes. Molecular Pharmacology, 50(6), 1651-1659.

- Data from electrophysiological studies of GABA(A) receptor antagonists. (n.d.).

- Skerritt, J. H., & Johnston, G. A. (1984). Modulation of the responses to the GABA-mimetics, THIP and piperidine-4-sulphonic acid, by agents which interact with benzodiazepine receptors. An electrophysiological study on cultured mouse neurones. Neuropharmacology, 23(12A), 1441-50.

- Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Advances in Pharmacology, 81, 1-33.

- Chandra, D., et al. (2008). Functional Consequences of GABAA Receptor Alpha 4 Subunit Deletion on Synaptic and Extrasynaptic Currents in Mouse Dentate Granule Cells. Journal of Neurophysiology, 99(1), 16-23.

- 4-Aminobutyric acid: Structure and Function. (2024). ChemicalBook.

- Tsoris, A. O., & Marashly, E. (2023). Biochemistry, Gamma Aminobutyric Acid. In StatPearls.

- Uusi-Oukari, M., & Korpi, E. R. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11894.

- Taberner, P. V., & Roberts, F. (1978). The anticonvulsant action of L-2,4-diaminobutyric acid. European Journal of Pharmacology, 52(3-4), 281-6.

- Ramerstorfer, J., et al. (2020). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. International Journal of Molecular Sciences, 21(1), 282.

- Akk, G., & Steinbach, J. H. (2011). Structural studies of the actions of anesthetic drugs on the γ-aminobutyric acid type A receptor. Anesthesiology, 115(6), 1338–1348.

- Roberts, F., & Taberner, P. V. (1978). l-2,4-Diaminobutyric acid and the GABA system. Biochemical Pharmacology, 27(10), 1489-93.

- Jones, M. V., et al. (1998). Defining affinity with the GABAA receptor. The Journal of Neuroscience, 18(21), 8590-8604.

- U of A study sheds new light on how GABA affects nervous system. (2022). University of Alberta.

Sources

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Pharmacology and physiological function of gamma-aminobutyric acid B type receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of the human gamma-aminobutyric acidA receptor alpha 4 subunit expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

"experimental protocol for 4-Diethylaminobutyric acid hydrochloride in cell culture"

Application Note: Experimental Protocol for 4-Diethylaminobutyric Acid Hydrochloride in Cell Culture

Introduction & Chemical Profile

4-Diethylaminobutyric acid hydrochloride (CAS: 42060-21-9) is a structural analog of the inhibitory neurotransmitter

In cell culture systems, this compound is primarily utilized as a pharmacological probe to investigate:

-

GABA Transporter (GAT) Specificity: Testing substrate specificity of GAT1/GAT3 transporters.

-

Receptor Desensitization: Evaluating steric hindrance effects on GABA

and GABA -

Metabolic Stability: Acting as a modified precursor in metabolic flux analysis.

Compound Specifications

| Property | Specification |

| IUPAC Name | 4-(Diethylamino)butanoic acid hydrochloride |

| CAS Number | 42060-21-9 |

| Molecular Formula | |

| Molecular Weight | 195.69 g/mol |

| Solubility | Highly soluble in water (>50 mg/mL), PBS, and Methanol. |

| Appearance | Off-white hygroscopic microcrystals.[1] |

| Stability | Hygroscopic; store desiccated at -20°C. Solutions stable for 1 week at 4°C. |

Experimental Workflow

The following flowchart outlines the critical path for reconstituting and testing 4-Diethylaminobutyric acid HCl in a neuronal cell model (e.g., SH-SY5Y or Primary Cortical Neurons).

Figure 1: Experimental workflow for evaluating 4-Diethylaminobutyric acid HCl, ensuring pH correction and differentiation of neuronal models prior to treatment.

Preparation Protocol

Critical Warning: As a hydrochloride salt, dissolving this compound in unbuffered water will significantly lower the pH. Acidification is the #1 cause of false-positive cytotoxicity in this assay.

Step 1: Stock Solution (100 mM)

-

Weigh 19.57 mg of 4-Diethylaminobutyric acid hydrochloride.[1]

-

Dissolve in 800 µL of sterile, nuclease-free water.

-

pH Adjustment (Mandatory):

-

Measure pH (likely ~3.0–4.0).

-

Carefully add 1N NaOH dropwise (or use HEPES buffer) to adjust pH to 7.2–7.4 .

-

-

Bring final volume to 1.0 mL with water.

-

Sterilization: Pass through a 0.22 µm PVDF syringe filter .

-

Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

Step 2: Working Solutions

Prepare serial dilutions in your specific cell culture medium (e.g., DMEM/F12 + 1% FBS).

-

Low Dose (Receptor Affinity): 0.1 µM, 1 µM, 10 µM

-

High Dose (Metabolic/Toxicity): 100 µM, 500 µM, 1 mM

Detailed Assay Protocols

A. Cytotoxicity Screening (CCK-8 Assay)

Purpose: To define the non-toxic window for functional assays.

-

Seeding: Plate SH-SY5Y cells at

cells/well in a 96-well plate. Incubate 24h. -

Treatment: Aspirate media and add 100 µL of Working Solutions (0–1000 µM). Include a Vehicle Control (Media + pH-adjusted water) and a Positive Control (10% DMSO).

-

Incubation: Incubate for 24 hours at 37°C, 5% CO

. -

Readout: Add 10 µL CCK-8 reagent per well. Incubate 2 hours. Measure Absorbance at 450 nm.

-

Analysis: Calculate % Viability =

.

B. Functional Calcium Flux Assay (GABA Receptor Activation)

Purpose: To determine if the diethyl substitution retains GABAergic agonist activity.

-

Differentiation: Use differentiated cells (e.g., PC12 with NGF) to ensure high expression of GABA receptors/channels.

-

Loading: Wash cells with HBSS (w/o

). Load with Fluo-4 AM (4 µM) for 45 mins at 37°C. -

Baseline: Measure baseline fluorescence (Ex/Em: 494/506 nm) for 30 seconds.

-

Stimulation: Inject 4-Diethylaminobutyric acid (final conc. 100 µM).

-

Comparison: Run parallel wells with GABA (100 µM) as a positive control.

-

-

Observation:

-

Immediate Spike: Indicates ionotropic receptor activation (GABA

-like). -

No Response/Slow Change: Indicates loss of agonist activity or metabotropic action.

-

Mechanistic Context & Troubleshooting

The diethyl substitution on the nitrogen atom creates significant steric bulk compared to native GABA.

Figure 2: Potential mechanistic interactions. The diethyl group may hinder binding to the orthosteric site of GABA-A, potentially shifting activity to transport inhibition.

Troubleshooting Table:

| Observation | Probable Cause | Solution |

| Yellow media immediately upon addition | Acidic pH of HCl salt. | Neutralize stock solution with NaOH/HEPES before dilution. |

| Precipitation in Stock | Saturation or low temp. | Warm to 37°C; ensure concentration |

| No Calcium Response | Compound is not an agonist. | The diethyl group may block receptor activation. Test as an antagonist by pre-treating cells before adding GABA. |

References

-

Chemical Identity: 4-(Diethylamino)butyric acid hydrochloride. CAS 42060-21-9.[1][2][3] National Center for Biotechnology Information. PubChem Compound Summary. Link

-